Product packaging for 9-[2-(Methanesulfonyl)ethenyl]anthracene(Cat. No.:CAS No. 918341-17-0)

9-[2-(Methanesulfonyl)ethenyl]anthracene

Cat. No.: B12605962
CAS No.: 918341-17-0
M. Wt: 282.4 g/mol
InChI Key: ZIMFOIJGEZKYSF-UHFFFAOYSA-N
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Description

9-[2-(Methanesulfonyl)ethenyl]anthracene is a functionalized anthracene derivative designed for advanced research and development. This compound features an electron-rich anthracene core, a conjugated ethenyl bridge, and a methanesulfonyl group. The methanesulfonyl (mesyl) group is a versatile functional handle in synthetic chemistry, known for its role as a good leaving group in substitution reactions and its application in the synthesis of more complex molecular architectures . The extended π-conjugation of the anthracene system makes this compound a candidate for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and semiconductors . Researchers can utilize the reactivity of the vinyl sulfone group for various transformations, including cross-coupling reactions and cycloadditions, to create novel polycyclic compounds . Furthermore, structurally related ethanoanthracene derivatives have demonstrated significant potential in biomedical research, showing potent antiproliferative and pro-apoptotic effects in studies targeting cancers such as Burkitt's Lymphoma, suggesting this class of compounds is valuable for pharmacological investigation . This product is intended for research purposes by qualified laboratory personnel. This compound is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H14O2S B12605962 9-[2-(Methanesulfonyl)ethenyl]anthracene CAS No. 918341-17-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

918341-17-0

Molecular Formula

C17H14O2S

Molecular Weight

282.4 g/mol

IUPAC Name

9-(2-methylsulfonylethenyl)anthracene

InChI

InChI=1S/C17H14O2S/c1-20(18,19)11-10-17-15-8-4-2-6-13(15)12-14-7-3-5-9-16(14)17/h2-12H,1H3

InChI Key

ZIMFOIJGEZKYSF-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C=CC1=C2C=CC=CC2=CC3=CC=CC=C31

Origin of Product

United States

Synthetic Methodologies and Route Optimization for 9 2 Methanesulfonyl Ethenyl Anthracene

Strategic Retrosynthetic Analysis and Precursor Identification

A retrosynthetic analysis of 9-[2-(Methanesulfonyl)ethenyl]anthracene reveals that the primary disconnection can be made at the carbon-carbon double bond of the ethenyl bridge. This suggests that the molecule can be assembled from two key precursors: an anthracene-containing component and a C2-sulfonyl unit.

The most logical precursors are 9-anthraldehyde (B167246) and a reagent capable of introducing the methanesulfonylmethylene group. 9-Anthraldehyde itself can be synthesized from anthracene (B1667546) through various formylation methods, such as the Vilsmeier-Haack reaction using N-methylformanilide and phosphorus oxychloride, or by oxidation of 9-anthracenemethanol (B72535). orgsyn.orgunh.edu The other key precursor would be a phosphonium (B103445) salt or a phosphonate (B1237965) ester bearing a methanesulfonyl group, which can then participate in olefination reactions.

Olefination Strategies for the Ethenyl Moiety Elaboration

The formation of the C=C double bond in this compound is a critical step. Several olefination strategies can be employed, each with its own mechanistic nuances and stereochemical implications.

Wittig Reaction Mechanistic Studies and Stereochemical Control

The Wittig reaction is a widely used method for alkene synthesis from aldehydes or ketones and phosphonium ylides. masterorganicchemistry.comnih.gov In the context of synthesizing this compound, the reaction would involve 9-anthraldehyde and a (methanesulfonyl)methylidenetriphenylphosphorane ylide.

The mechanism of the Wittig reaction is generally understood to proceed through the formation of a betaine (B1666868) intermediate, which then cyclizes to an oxaphosphetane. organic-chemistry.orglibretexts.org This four-membered ring subsequently decomposes to yield the alkene and triphenylphosphine (B44618) oxide, the latter being a thermodynamically stable byproduct that drives the reaction forward. libretexts.orgmissouri.edu

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. organic-chemistry.orgadichemistry.com Ylides stabilized by electron-withdrawing groups, such as the methanesulfonyl group, are known as "stabilized ylides." adichemistry.comchem-station.com Reactions involving stabilized ylides are generally reversible in the initial steps and tend to favor the formation of the more thermodynamically stable (E)-alkene. libretexts.orgadichemistry.com This is because the stabilized ylide is less reactive, allowing for equilibration to the more stable anti-oxaphosphetane intermediate, which then leads to the (E)-alkene. adichemistry.com Conversely, non-stabilized ylides typically yield (Z)-alkenes. organic-chemistry.org Therefore, the Wittig reaction is expected to produce predominantly the (E)-isomer of this compound.

Horner–Wadsworth–Emmons Reaction and Phosphonate Reagents

A significant modification of the Wittig reaction is the Horner–Wadsworth–Emmons (HWE) reaction, which utilizes phosphonate carbanions instead of phosphonium ylides. nih.govwikipedia.org This method offers several advantages, including the use of more nucleophilic and less basic phosphonate carbanions and the easy removal of the water-soluble phosphate (B84403) byproduct. chem-station.comwikipedia.org

For the synthesis of this compound, the HWE reaction would involve the reaction of 9-anthraldehyde with a carbanion generated from a diethyl (methanesulfonyl)methylphosphonate. The HWE reaction is renowned for its high (E)-stereoselectivity, making it a powerful tool for constructing trans-alkenes. wikipedia.orgnumberanalytics.comyoutube.com The mechanism involves the nucleophilic addition of the phosphonate carbanion to the aldehyde, forming an intermediate that eliminates a dialkylphosphate salt to give the alkene. wikipedia.orgnrochemistry.com The preference for the (E)-isomer is generally attributed to the thermodynamic control of the reaction intermediates. wikipedia.org

The Still-Gennari modification of the HWE reaction provides a route to (Z)-alkenes by using phosphonates with electron-withdrawing groups and specific reaction conditions, though the standard HWE reaction typically yields the (E)-product. youtube.comnrochemistry.comyoutube.com

Knoevenagel Condensation Approaches with Sulfur-Containing Carbanions

The Knoevenagel condensation is another classic carbon-carbon bond-forming reaction that involves the reaction of an active hydrogen compound with an aldehyde or ketone, catalyzed by a weak base. wikipedia.orgnih.gov To synthesize the target vinyl sulfone, this reaction could be adapted to use a compound with a methylene (B1212753) group activated by two sulfonyl groups, such as methylsulfonylmethane, reacting with 9-anthraldehyde.

The mechanism involves the deprotonation of the active methylene compound by a base to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. wikipedia.org This is followed by a dehydration step to yield the α,β-unsaturated product. wikipedia.org The reaction can be part of a domino sequence, for instance, a Knoevenagel condensation followed by an aza-Wittig reaction for the synthesis of sulfonyl-substituted quinolines. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions for Anthracene Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Heck reaction, in particular, is relevant for the synthesis of vinylarenes.

Heck Reaction Applicability for Ethenyl Linkage Formation

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. organic-chemistry.orgnumberanalytics.com To form this compound, one could envision a reaction between a 9-haloanthracene (e.g., 9-bromoanthracene) and methyl vinyl sulfone.

The catalytic cycle of the Heck reaction typically begins with the oxidative addition of the aryl halide to a palladium(0) complex. numberanalytics.comwikipedia.org This is followed by migratory insertion of the alkene into the palladium-carbon bond and subsequent β-hydride elimination to release the product and regenerate the palladium catalyst. numberanalytics.com The Heck reaction generally exhibits a high preference for the formation of the (E)-isomer. organic-chemistry.orgyoutube.com This methodology has been successfully applied to the synthesis of various anthracene and naphthalene (B1677914) derivatives with vinyl linkages. rsc.org

The intramolecular version of the Heck reaction is also a powerful tool for constructing cyclic systems. wikipedia.org While not directly applicable to the intermolecular formation of the target compound, it highlights the versatility of this reaction in complex molecule synthesis. youtube.com

Suzuki–Miyaura and Stille Coupling Considerations

The formation of the C9-vinyl bond on the anthracene scaffold is a critical step. Both the Suzuki-Miyaura and Stille cross-coupling reactions are powerful tools for creating carbon-carbon bonds and are pertinent to the synthesis of a key precursor, 9-vinylanthracene (B1293765).

The Suzuki-Miyaura coupling is a versatile method that pairs an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. For the synthesis of a 9-vinylanthracene precursor, this would typically involve the reaction of 9-bromoanthracene (B49045) with a vinylboronic acid or a vinylboronate ester. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.govrsc.orgprinceton.edu A general procedure for a similar transformation, the coupling of 9,10-dibromoanthracene (B139309) with arylboronic acids, has been well-documented and can be adapted for this purpose. nih.govorganic-chemistry.org

The Stille coupling , conversely, utilizes an organotin reagent and an organohalide, also catalyzed by palladium. rsc.orgresearchgate.netorganic-chemistry.org In this context, 9-bromoanthracene could be reacted with a vinylstannane, such as tributyl(vinyl)tin. Stille reactions are often favored for their high yields and the stability of the organostannane reagents, although the toxicity of tin compounds is a notable drawback. rsc.orgresearchgate.netorganic-chemistry.org The stereochemistry of the vinyl group is generally retained throughout the reaction. rsc.org

While a direct, one-pot synthesis of 9-vinylanthracene via these methods is not extensively reported, the synthesis of similar structures, such as (E)-9-styrylanthracene through a Heck reaction, suggests the feasibility of such approaches. researchgate.net The Heck reaction, which couples an alkene with an aryl halide, provides an alternative and effective route to the vinylanthracene core. researchgate.net

Table 1: Comparison of Suzuki-Miyaura and Stille Coupling for 9-Vinylanthracene Synthesis
ReactionAnthracene SubstrateCoupling PartnerCatalyst SystemBaseSolventGeneral Conditions
Suzuki-Miyaura9-BromoanthraceneVinylboronic acid or esterPd(PPh₃)₄ or other Pd(0) complexNa₂CO₃, K₃PO₄, or other inorganic baseToluene, THF, DMFInert atmosphere, elevated temperature (e.g., 85-110 °C)
Stille9-BromoanthraceneTributyl(vinyl)tinPd(PPh₃)₄ or other Pd(0) complexNot always requiredToluene, DMF, DioxaneInert atmosphere, elevated temperature

Sulfonylation Reactions for Methanesulfonyl Group Installation

Once the 9-vinylanthracene precursor is obtained, the next critical step is the introduction of the methanesulfonyl group to form this compound. Several methods exist for the synthesis of vinyl sulfones from alkenes.

A direct approach involves the sulfonylation of the alkene with a suitable methanesulfonyl source. Nickel-catalyzed direct sulfonylation of alkenes with sulfonyl chlorides has been shown to be effective for a range of substrates, including styrenes, which are structurally similar to 9-vinylanthracene. google.com This method offers good functional group compatibility and can lead to high yields of the desired vinyl sulfone. google.com

Another viable route is the reaction of the alkene with a sulfinate salt , such as sodium methanesulfinate. These reactions can be promoted by various catalysts, including copper and iridium complexes, or even under metal-free, visible-light-mediated conditions. researchgate.netgoogle.comresearchgate.net The use of cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) has also been reported to mediate the reaction between aryl sulfinates and alkenes to afford vinyl sulfones in good yields. researchgate.net

A Friedel-Crafts-type reaction offers an alternative pathway. While typically used for aryl sulfones, a patented process describes the reaction of an aryl compound with a vinyl sulfonyl fluoride (B91410) in the presence of a Lewis acid like aluminum chloride to produce aryl vinyl sulfones. nih.gov It is conceivable that a similar approach could be adapted for the direct sulfonylation of the anthracene ring with a vinyl sulfonyl precursor, though this would likely be less regioselective.

The choice of method would depend on the stability of the 9-vinylanthracene precursor and the desired stereoselectivity of the final product.

Table 2: Selected Sulfonylation Methods for Alkene to Vinyl Sulfone Conversion
MethodSulfonylating AgentCatalyst/PromoterGeneral Substrate ScopeKey Features
Nickel-Catalyzed Direct SulfonylationMethanesulfonyl chlorideNickel catalyst with a ligand (e.g., 1,10-phenanthroline-5,6-dione)Unactivated alkenes, styrenesGood functional group tolerance, high yields. google.com
Copper-Catalyzed SulfonylationSodium methanesulfinateCuI with a ligand (e.g., bipyridine) and an oxidant (e.g., O₂)Alkenes, alkynesStereoselective for (E)-alkenyl sulfones from alkenes. google.com
Visible Light-Mediated SulfonylationAryl/Alkyl sulfinatesPhotocatalyst (e.g., Eosin Y)AlkenesMetal-free, mild reaction conditions. researchgate.net
CAN-Mediated SulfonylationSodium methanesulfinateCerium(IV) ammonium nitrate (CAN)Alkenes, alkynesBypasses the β-iodosulfone intermediate to directly form vinyl sulfones. researchgate.net

Post-Synthetic Modifications and Derivatization Strategies of this compound

The vinyl sulfone moiety in this compound is a versatile functional group that allows for a variety of post-synthetic modifications. This reactivity opens up avenues for creating a library of derivatives with tailored properties.

The most prominent reaction of vinyl sulfones is their role as Michael acceptors . The electron-withdrawing nature of the sulfonyl group activates the double bond for nucleophilic attack. This makes them highly susceptible to reaction with soft nucleophiles, particularly thiols. For instance, the reaction with cysteine residues in proteins is a well-established application of vinyl sulfones. nih.gov This reactivity can be exploited to conjugate the anthracene-containing molecule to biomolecules or other thiol-containing scaffolds. The use of vinyl sulfones in thiol-ene crosslinking to form hydrogels further demonstrates this reactivity. organic-chemistry.org

Vinyl sulfones can also participate in cycloaddition reactions . As dienophiles, they can react with dienes in Diels-Alder reactions to form six-membered rings. google.com This provides a pathway to more complex, polycyclic structures. Additionally, reactions with azides can lead to the formation of triazoles, which are important heterocyclic motifs in medicinal chemistry and materials science.

Further derivatization can be achieved through reactions that modify the sulfonyl group itself. Although challenging, reductive methods or addition-elimination processes can be employed to replace the sulfonyl group. It is also possible to design "pre-vinylsulfone" compounds, where the reactive vinyl sulfone is generated in situ through an elimination reaction, offering a degree of control over its reactivity.

The allylic position of the resulting amine adducts from the vinylation of N-aryl tertiary amines with vinyl sulfones can also be a site for further functionalization. rsc.org

Advanced Spectroscopic and Structural Elucidation of 9 2 Methanesulfonyl Ethenyl Anthracene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. For 9-[2-(Methanesulfonyl)ethenyl]anthracene, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a complete picture of the atomic connectivity and chemical environment.

Proton Nuclear Magnetic Resonance (¹H NMR) for Olefinic and Aromatic Resonances

The ¹H NMR spectrum of this compound reveals distinct signals corresponding to the aromatic protons of the anthracene (B1667546) core, the olefinic protons of the ethenyl bridge, and the methyl protons of the sulfonyl group. The electron-withdrawing nature of the methanesulfonyl group significantly influences the chemical shifts of the nearby olefinic protons, causing them to resonate further downfield. The trans-configuration of the double bond is confirmed by a large coupling constant (typically >15 Hz) between the two vinylic protons. missouri.edursc.org

The aromatic region of the spectrum is complex due to the overlap of signals from the nine anthracene protons. researchgate.net Protons closest to the vinyl substituent (e.g., H-1, H-8, and H-10) experience the most significant shifts compared to unsubstituted anthracene. umich.edu

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound Note: Data is predicted based on analogous structures like trans-9-(2-phenylethenyl)anthracene and general substituent effects. missouri.eduresearchgate.net

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
Anthracene H-1, H-88.10 - 8.30d~8.5
Anthracene H-4, H-58.00 - 8.15d~8.5
Anthracene H-108.40 - 8.60s-
Anthracene H-2, H-3, H-6, H-77.40 - 7.60m-
Olefinic H (α to Anthracene)7.80 - 8.00d~16.0
Olefinic H (β to Anthracene)6.70 - 6.90d~16.0
Methanesulfonyl (CH₃)3.00 - 3.20s-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Skeletal Carbon Framework Analysis

The ¹³C NMR spectrum provides a map of the carbon skeleton. acs.org The spectrum for this compound will show signals for the 14 carbons of the anthracene ring, the two olefinic carbons, and the methyl carbon of the methanesulfonyl group. chemicalbook.com The chemical shifts of the anthracene carbons, particularly the substituted C-9 and the nearby C-1, C-8, and C-10a/C-8a, are diagnostic. mdpi.com The olefinic carbons are also clearly identifiable, with their positions reflecting the electronic effects of the adjacent aromatic and sulfonyl groups.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound Note: Data is predicted based on analysis of substituted anthracenes and vinyl sulfones. mdpi.comrsc.org

Carbon Assignment Predicted Chemical Shift (ppm)
Anthracene C-9133.0 - 135.0
Anthracene C-10128.0 - 130.0
Anthracene C-4a, C-5a131.0 - 132.0
Anthracene C-8a, C-10a130.0 - 131.5
Anthracene C-1, C-8126.0 - 128.0
Anthracene C-4, C-5125.0 - 127.0
Anthracene C-2, C-3, C-6, C-7124.0 - 126.0
Olefinic C (α to Anthracene)135.0 - 138.0
Olefinic C (β to Anthracene)130.0 - 133.0
Methanesulfonyl (CH₃)43.0 - 45.0

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would show correlations between adjacent aromatic protons (e.g., H-1 with H-2, H-2 with H-3, etc.) and, crucially, the coupling between the two olefinic protons, confirming their direct connectivity. umich.edu

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton-carbon pairs. Each CH, CH₂, and CH₃ group produces a cross-peak, allowing for the direct assignment of the carbon signal for each protonated carbon. For instance, the signal for the methyl protons would correlate with the methyl carbon signal. umich.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is vital for identifying quaternary carbons and piecing together the molecular fragments. Key correlations would include the olefinic proton alpha to the anthracene ring with C-9 and C-10a of the anthracene moiety, and the methyl protons with the olefinic carbon beta to the anthracene ring, confirming the structure of the vinyl sulfone substituent. umich.edu

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Vibrational Modes

FT-IR spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies. mdpi.com For this compound, the IR spectrum would be dominated by absorptions from the sulfonyl (SO₂) group, the carbon-carbon double bond (C=C) of the ethenyl linker, and the aromatic anthracene system.

Table 3: Characteristic FT-IR Absorption Bands for this compound Note: Frequencies are based on known values for aryl vinyl sulfones and substituted anthracenes. spectrabase.comresearchgate.net

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Aromatic C-H Stretch3100 - 3000Medium-Weak
Asymmetric SO₂ Stretch1325 - 1300Strong
Symmetric SO₂ Stretch1150 - 1120Strong
Olefinic C=C Stretch1625 - 1600Medium
Aromatic C=C Stretch1600 - 1450Medium-Variable
Trans-Olefinic C-H Bend (out-of-plane)980 - 960Strong
Aromatic C-H Bend (out-of-plane)900 - 675Strong

The strong absorption bands for the symmetric and asymmetric stretching of the S=O bonds are highly characteristic of the sulfonyl group. researchgate.net Additionally, a strong band around 970 cm⁻¹ would provide further evidence for the trans-geometry of the vinyl group. missouri.edursc.org

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy provides insight into the electronic transitions within a molecule. The spectrum of this compound is expected to be similar to that of other 9-substituted anthracenes, characterized by a series of sharp, well-defined vibronic bands. nih.govmdpi.com The extension of the conjugated π-system from the anthracene core through the ethenyl linker results in a bathochromic (red) shift of the absorption maxima (λ_max) compared to unsubstituted anthracene. researchgate.net The fine structure, typical for the S₀ → S₁ (π→π*) transition in rigid aromatic systems, should be preserved. mdpi.com

Table 4: Expected UV-Vis Absorption Maxima (λ_max) for this compound in a Non-polar Solvent Note: Data is predicted based on the known spectra of anthracene and its vinyl derivatives. mdpi.comresearchgate.net

Transition Expected λ_max (nm)
¹Lₐ Band~260
¹Bₐ Band~360, ~380, ~405

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular mass of a compound, which in turn allows for the unambiguous determination of its elemental formula. For this compound (C₁₇H₁₄O₂S), the precise mass can be calculated by summing the exact masses of its constituent isotopes. This technique is crucial for confirming the identity of the synthesized compound and distinguishing it from other potential products with the same nominal mass.

Table 5: HRMS Data for this compound

Parameter Value
Molecular FormulaC₁₇H₁₄O₂S
Calculated Exact Mass [M]282.0715
Calculated Exact Mass [M+H]⁺283.0793
Calculated Exact Mass [M+Na]⁺305.0612

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

A typical single-crystal X-ray diffraction analysis would involve growing a high-quality single crystal of the subject compound. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to determine the electron density map of the crystal, from which the atomic positions can be deduced.

The key parameters obtained from such an analysis are presented in Table 1. These include the crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ), which define the fundamental repeating unit of the crystal lattice. Further refinement of the data provides crucial information on bond lengths, bond angles, and torsion angles within the molecule. For this compound, particular attention would be paid to the planarity of the anthracene moiety, the conformation of the ethenyl bridge, and the geometry around the sulfonyl group. The crystal packing, including intermolecular interactions such as π-π stacking of the anthracene rings or hydrogen bonding involving the sulfonyl oxygens, would also be elucidated, providing insights into the solid-state stability and properties of the material.

Table 1: Representative Single-Crystal X-ray Diffraction Data for an Analogous Aromatic Vinyl Sulfone (Note: Data presented are for a representative analogous compound, bis(trans-2-phenylethenyl) sulfone, as specific data for this compound is not available in the cited literature. researchgate.net)

ParameterValue
Chemical FormulaC16H14O2S
Formula Weight270.34
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)5.896(2)
b (Å)23.598(5)
c (Å)9.528(2)
α (°)90
β (°)102.79(3)
γ (°)90
Volume (Å3)1291.5(6)
Z4
Density (calculated) (g/cm3)1.390

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are indispensable for verifying the purity of a synthesized compound and for separating it from byproducts or isomers. For this compound, techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) would be employed.

Thin Layer Chromatography (TLC) is often used as a rapid and convenient method to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. rsc.org For a compound like this compound, a fluorescent indicator on the TLC plate would allow for visualization of the anthracene-containing spots under UV light. The retention factor (Rf) value would be characteristic of the compound in a given solvent system.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantitative analysis of purity and for the separation of isomers. researchgate.netnih.gov Due to the presence of the ethenyl bridge, this compound can exist as E and Z isomers. These isomers would likely have different retention times on a suitable HPLC column, allowing for their separation and quantification. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water would be a typical starting point for method development. Detection would be effectively achieved using a UV-Vis detector, taking advantage of the strong absorbance of the anthracene chromophore, or a fluorescence detector for higher sensitivity. nih.gov

Gas Chromatography (GC) could also be applicable for the analysis of this compound, provided it has sufficient volatility and thermal stability. nih.gov A capillary column with a non-polar or medium-polarity stationary phase would be suitable. The purity of the sample would be determined by the relative area of the main peak in the chromatogram.

The separation of E/Z isomers of vinyl sulfones is a known challenge and has been addressed in the literature for related compounds. researchgate.netcofc.edu The choice of chromatographic conditions, including the stationary phase, mobile phase composition, and temperature, would be critical for achieving baseline separation of the isomers of this compound.

Table 2: Representative HPLC Method Parameters for Analysis of an Anthracene Derivative (Note: These are typical parameters and would require optimization for the specific analysis of this compound. researchgate.netnih.gov)

ParameterValue/Description
InstrumentHigh-Performance Liquid Chromatograph
ColumnReversed-phase C18, 4.6 x 250 mm, 5 µm
Mobile PhaseIsocratic or gradient elution with Acetonitrile/Water
Flow Rate1.0 mL/min
DetectionUV-Vis at 254 nm and 365 nm or Fluorescence (Ex: 365 nm, Em: 410-450 nm)
Injection Volume10 µL
Column Temperature25 °C

Computational and Theoretical Investigations of 9 2 Methanesulfonyl Ethenyl Anthracene

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory serves as a powerful computational tool for investigating the fundamental properties of molecules in their electronic ground state. For 9-[2-(Methanesulfonyl)ethenyl]anthracene, DFT calculations offer a window into its stable three-dimensional structure, the distribution of electrons within the molecule, and its characteristic vibrational modes. Such studies are foundational for understanding its chemical behavior and spectroscopic signatures.

The initial step in the computational analysis involves determining the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometric optimization. For this compound, this process reveals the preferred bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation.

The structure consists of a planar anthracene (B1667546) core connected to a methanesulfonyl group via an ethenyl linker. Conformational analysis focuses on the rotational freedom around the single bonds in the ethenyl linker and the bond connecting the sulfonyl group to the vinyl moiety. Studies on similar 9-substituted anthracene derivatives, such as 9-vinylanthracene (B1293765), indicate that the vinyl group is often twisted with respect to the anthracene plane to minimize steric hindrance. mdpi.commdpi.com In the case of this compound, the bulky methanesulfonyl group would likely enhance this twisting.

The optimized geometry is expected to show a non-planar arrangement between the anthracene ring and the ethenylsulfonyl substituent. The key dihedral angles defining this conformation are critical in determining the extent of electronic communication between the electron-donating anthracene moiety and the electron-withdrawing methanesulfonyl group.

Table 1: Predicted Optimized Geometric Parameters for this compound (Note: These are estimated values based on typical DFT calculations for similar structures.)

ParameterPredicted Value
C(anthracene)-C(ethenyl) Bond Length~1.48 Å
C=C(ethenyl) Bond Length~1.34 Å
C(ethenyl)-S Bond Length~1.78 Å
S=O Bond Length~1.45 Å
C-S-O Bond Angle~108°
O-S-O Bond Angle~120°
Anthracene-Ethenyl Dihedral Angle20° - 40°

The electronic properties of this compound are largely dictated by the interplay between the π-conjugated anthracene system and the electron-withdrawing sulfonyl group. This "push-pull" electronic character is a key focus of DFT analysis.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic transition properties of a molecule. For this compound, the HOMO is anticipated to be localized primarily on the electron-rich anthracene ring, characteristic of many anthracene derivatives. researchgate.net Conversely, the LUMO is expected to have significant density on the ethenyl and methanesulfonyl portions of the molecule, owing to the electron-withdrawing nature of the sulfonyl group. researchgate.net

This spatial separation of the frontier orbitals suggests that the lowest energy electronic transition will involve a significant degree of intramolecular charge transfer (ICT) from the anthracene unit to the substituent. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and the energy required for electronic excitation. irjweb.com A smaller gap generally implies higher reactivity and a lower energy electronic absorption. frontiersin.org

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Note: Values are hypothetical and for illustrative purposes, based on trends in related molecules.)

OrbitalPredicted Energy (eV)Primary Localization
HOMO-5.8Anthracene Ring
LUMO-2.2Ethenyl and Methanesulfonyl Groups
HOMO-LUMO Gap 3.6 -

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the various stretching, bending, and torsional motions of the atoms. nih.gov These calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra to confirm the molecular structure and provide a detailed assignment of the observed spectral bands. researchgate.net

For this compound, the calculated vibrational spectrum would exhibit characteristic modes for each functional group. The anthracene core would show aromatic C-H stretching and ring deformation modes. The ethenyl linker would have a characteristic C=C stretching frequency. The methanesulfonyl group would be identified by strong symmetric and asymmetric S=O stretching vibrations, which are typically found in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ regions, respectively. Analysis of the potential energy distribution (PED) from the calculation allows for the precise assignment of each vibrational mode to specific atomic motions. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Phenomena

To understand how this compound interacts with light and behaves in its electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is employed. cecam.org This method allows for the simulation of electronic spectra and the investigation of changes in molecular geometry and electronic distribution upon photoexcitation.

TD-DFT calculations can predict the electronic absorption spectrum by determining the energies and oscillator strengths of vertical electronic transitions from the ground state. For this compound, the absorption spectrum is expected to be dominated by π-π* transitions within the anthracene moiety, similar to anthracene itself. rsc.org However, the presence of the ethenylsulfonyl substituent will likely cause a red-shift (a shift to longer wavelengths) of the lowest energy absorption band due to the extension of conjugation and the charge-transfer character of the HOMO to LUMO transition. nih.govrsc.org

Simulation of the emission (fluorescence) spectrum involves optimizing the geometry of the first excited state and then calculating the energy of the transition back to the ground state geometry. The difference between the absorption and emission maxima is the Stokes shift. In push-pull systems like this, a significant Stokes shift is often observed, particularly in polar solvents, due to geometric relaxation and solvent reorganization around the more polar excited state. mdpi.com

Table 3: Predicted Electronic Transition Data for this compound (Note: Wavelengths are estimations based on related systems.)

TransitionPredicted Wavelength (nm)Oscillator Strength (f)Character
S₀ → S₁~410ModerateHOMO → LUMO (π-π, ICT)
S₀ → S₂~380Highπ-π (Anthracene-localized)
S₁ → S₀ (Emission)~480-Fluorescence

Upon absorption of a photon and promotion to an excited state, the molecule's geometry can relax to a new equilibrium. For this compound, the HOMO → LUMO transition moves electron density from the anthracene ring to the substituent. This intramolecular charge transfer (ICT) leads to a more polar excited state. researchgate.netcolumbia.edu

TD-DFT calculations can model the geometry of this ICT state. It is expected that the C-C single bond in the ethenyl linker may gain more double-bond character, while the C=C double bond lengthens. The planarity of the molecule may also change to accommodate the new charge distribution. The degree of charge transfer can be quantified by analyzing the change in atomic charges between the ground and excited states. This charge separation in the excited state is a key feature of push-pull chromophores and influences their photophysical properties, such as their sensitivity to solvent polarity. mdpi.com

Quantum Chemical Analysis of Reaction Pathways and Transition States

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the mechanisms of chemical reactions. For anthracene derivatives, these analyses can predict the most likely pathways for reactions such as cycloadditions, substitutions, and photochemical transformations.

For instance, studies on related 9-vinylanthracene derivatives have utilized DFT calculations with basis sets like B3LYP/6-31G to optimize molecular structures and determine the energy levels of frontier molecular orbitals. mdpi.com These calculations are crucial for understanding the reactivity of the molecule. The dihedral angles between the anthracene core and the vinyl substituent are a key parameter, influencing the electronic communication between these two parts of the molecule. mdpi.com In the case of this compound, similar calculations would be essential to understand how the electron-withdrawing methanesulfonyl group affects the geometry and electronic properties of the ethenyl bridge and the anthracene system.

The analysis of reaction pathways involves mapping the potential energy surface to identify reactants, products, and, most importantly, transition states. The energy of these transition states determines the activation energy and thus the rate of the reaction. For a hypothetical reaction involving this compound, such as a Diels-Alder reaction, quantum chemical calculations would be used to model the approach of the dienophile to the anthracene diene system. The calculations would reveal the geometry of the transition state and its associated energy, providing insights into the reaction's feasibility and stereoselectivity.

Table 1: Hypothetical Transition State Analysis for a Diels-Alder Reaction

ParameterValueDescription
Reaction CoordinateC-C bond formationThe distance between the approaching atoms of the diene (anthracene) and dienophile.
Activation Energy (Ea)Calculated ValueThe energy barrier that must be overcome for the reaction to occur.
Transition State GeometryCalculated CoordinatesThe specific arrangement of atoms at the highest point of the energy profile.
Imaginary FrequencyCalculated Value (cm⁻¹)A single negative frequency in the vibrational analysis, confirming a true transition state.

Note: This table represents the type of data that would be generated from a quantum chemical analysis, but the values are hypothetical due to the lack of specific literature on this compound.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the movement of atoms and molecules over time, offering a detailed picture of the dynamic behavior of a compound and its interactions with its environment. For a molecule like this compound, MD simulations could be employed to understand its conformational flexibility, solvation, and aggregation behavior.

The dynamic behavior is largely dictated by the rotational freedom around single bonds. In this compound, the key rotatable bonds are between the anthracene ring and the ethenyl group, and between the ethenyl group and the sulfonyl group. MD simulations can track the dihedral angles of these bonds over time, revealing the preferred conformations and the energy barriers between them.

Intermolecular interactions are critical for understanding the properties of the compound in condensed phases (liquids and solids). MD simulations, using appropriate force fields, can model how molecules of this compound interact with each other and with solvent molecules. These simulations can predict properties such as the radial distribution function, which describes the probability of finding a neighboring molecule at a certain distance.

Hirshfeld surface analysis, often used in conjunction with crystallographic data, is a powerful tool for visualizing and quantifying intermolecular interactions in the solid state. researchgate.net Although no crystal structure for this compound is publicly available, a similar analysis would reveal the nature and extent of contacts like H···H, C···H, and O···H, which govern the molecular packing. researchgate.net

Table 2: Hypothetical Intermolecular Interaction Analysis from Molecular Dynamics

Interaction TypeContributing AtomsTypical Distance Range (Å)Significance
van der WaalsC, H3.0 - 5.0Governs overall packing and dispersion forces.
Hydrogen Bonding (weak)O(sulfonyl)···H(anthracene/ethenyl)2.5 - 3.2Influences specific directional interactions.
π-π StackingAnthracene rings3.3 - 3.8Important for the aggregation and electronic properties of aromatic systems.

Note: This table is illustrative of the insights that could be gained from MD simulations. The specific values are hypothetical.

Photophysical Phenomena and Advanced Optical Characterization of 9 2 Methanesulfonyl Ethenyl Anthracene

Steady-State Absorption and Emission Spectroscopy in Varied Solvents and Aggregation States

The electronic absorption and emission spectra of anthracene (B1667546) derivatives are profoundly influenced by the nature of the substituents at the 9- and 10-positions, as well as the surrounding environment. For 9-[2-(Methanesulfonyl)ethenyl]anthracene, the absorption spectrum is expected to be dominated by the characteristic vibrational structure of the anthracene moiety, with peaks corresponding to π-π* transitions. The presence of the ethenyl linkage extends the π-conjugation of the system, which typically results in a bathochromic (red) shift of the absorption and emission maxima compared to unsubstituted anthracene.

In various solvents, the position of the absorption and emission bands can provide insights into the nature of the excited state. For instance, in nonpolar solvents, the spectral features are likely to resemble those of a locally excited (LE) state. However, in more polar solvents, the strong electron-withdrawing nature of the methanesulfonyl group could induce a significant degree of intramolecular charge transfer (CT) in the excited state. This would likely lead to a more pronounced red shift in the emission spectrum in polar solvents, a phenomenon known as positive solvatochromism.

In the aggregated or solid state, the photophysical properties can be significantly different from those in solution. Due to intermolecular interactions such as π-π stacking, aggregation-caused quenching (ACQ) is a common phenomenon in many planar aromatic dyes. However, some anthracene derivatives are known to exhibit aggregation-induced emission (AIE), where the fluorescence is enhanced in the aggregated state due to the restriction of intramolecular motion. nih.govnih.gov Given the structure of this compound, it is plausible that it could exhibit AIE or crystallization-enhanced emission (CEE) behavior. rsc.org

Table 1: Predicted Absorption and Emission Characteristics of this compound in Different Environments

EnvironmentPredicted Absorption Maxima (λ_abs)Predicted Emission Maxima (λ_em)Expected Spectral Features
Nonpolar Solvent (e.g., Cyclohexane) ~380-420 nm~430-470 nmWell-resolved vibrational structure, characteristic of the anthracene core.
Polar Solvent (e.g., Acetonitrile) ~390-430 nm~480-550 nmBroader, red-shifted emission due to intramolecular charge transfer (ICT).
Solid State/Aggregates Broadened absorptionDependent on packing (potential for AIE or red-shifted excimer emission)Loss of vibrational fine structure.

Fluorescence Quantum Yield Determination and Radiative Decay Rates

The fluorescence quantum yield (Φ_f) is a critical parameter that quantifies the efficiency of the emission process. For anthracene derivatives, Φ_f can vary widely depending on the substituents and the environment. 9,10-Diphenylanthracene is a well-known fluorescence standard with a quantum yield approaching unity in cyclohexane. bjraylight.comomlc.org However, the introduction of an electron-withdrawing group like methanesulfonyl at the 9-position via a vinyl linker is expected to influence the quantum yield.

The presence of the vinyl group can provide a pathway for non-radiative decay through torsional motion, which could lower the quantum yield. Conversely, if the molecule exhibits AIE, the quantum yield in the solid state or in aggregates could be significantly higher than in solution. nih.govnih.gov For example, some 9-vinylanthracene (B1293765) derivatives have shown absolute quantum yields ranging from less than 1% to 60% in solution, highlighting the strong dependence on the specific substitution pattern. mdpi.com

The radiative decay rate (k_r) is related to the fluorescence quantum yield and the excited-state lifetime (τ_f) by the equation: k_r = Φ_f / τ_f. A higher quantum yield and a shorter lifetime generally correspond to a higher radiative decay rate, indicating a more efficient emission process.

Excited State Lifetimes and Non-Radiative Decay Processes

The excited-state lifetime (τ_f) is the average time a molecule spends in the excited state before returning to the ground state. For anthracene derivatives, lifetimes are typically in the nanosecond range. The lifetime is influenced by both radiative and non-radiative decay processes.

Non-radiative decay pathways for this compound could include:

Internal Conversion (IC): A radiationless transition between electronic states of the same multiplicity.

Intersystem Crossing (ISC): A transition between electronic states of different multiplicities (e.g., from a singlet to a triplet state). The rate of ISC can be influenced by the presence of heavy atoms or specific molecular geometries.

Torsional Motion: The vinyl linkage allows for rotational freedom, which can be an efficient non-radiative decay channel in the excited state, particularly in fluid solutions. Restriction of this motion in rigid media or through aggregation can lead to enhanced fluorescence. nih.gov

Time-resolved fluorescence spectroscopy would be the primary technique to experimentally determine the excited-state lifetime of this compound. The decay kinetics can reveal the presence of multiple excited species or complex decay pathways.

Two-Photon Absorption (TPA) Cross-Section Measurements and Multi-Photon Processes

Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons. This phenomenon is of great interest for applications such as 3D microfabrication, high-resolution imaging, and photodynamic therapy. Anthracene derivatives with extended π-systems and donor-acceptor character have been shown to exhibit significant TPA cross-sections (δ_TPA). researchgate.netrsc.org

The structure of this compound, with its anthracene core (electron donor) and the methanesulfonylvinyl group (electron acceptor), suggests that it could be a good candidate for TPA. The TPA cross-section is typically measured using techniques like the Z-scan method. The value of δ_TPA is often expressed in Goeppert-Mayer (GM) units (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹). For similar anthracene derivatives, TPA cross-sections in the range of hundreds to thousands of GM have been reported. researchgate.net

Mechanofluorochromic Behavior and Solid-State Luminescence Enhancement

Mechanofluorochromism is the phenomenon where a material changes its fluorescence color in response to mechanical stimuli such as grinding or shearing. rsc.orgrsc.org This property is often observed in molecules that exhibit AIE and have different stable packing modes in the crystalline and amorphous states. rsc.org

Given that many distyrylanthracene derivatives, which share structural similarities with this compound, are known to be mechanofluorochromic, it is highly probable that this compound would also display this behavior. rsc.org The process typically involves a transition from a crystalline state with one emission color to a more amorphous state with a different, often red-shifted, emission color upon grinding. This change is often reversible by heating or solvent vapor annealing. The solid-state luminescence of such compounds can be significantly enhanced compared to their solution-phase emission due to the restriction of intramolecular rotations and vibrations in the solid state. nih.gov

Chemiluminescence and Electroluminescence Investigations

Chemiluminescence is the emission of light as a result of a chemical reaction. Certain anthracene derivatives are known to be efficient emitters in chemiluminescent systems, such as those involving peroxyoxalates. While direct studies on this compound are not available, related compounds have been shown to produce light emission in such reactions.

Electroluminescence is the emission of light from a material in response to the passage of an electric current. Anthracene derivatives are a cornerstone of organic light-emitting diode (OLED) technology, often used as blue emitters. researchgate.netmdpi.com The introduction of substituents is a key strategy to tune the emission color, improve charge transport, and enhance device stability. acs.orgmdpi.com The electron-withdrawing nature of the methanesulfonyl group in this compound could be beneficial for electron injection and transport in an OLED device, potentially making it a useful material as an emitter or an electron-transporting layer. The emission color in an electroluminescent device would be expected to be in the blue to green region of the spectrum.

Solvatochromic and Thermochromic Effects on Optical Properties

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. As mentioned in section 5.1, due to the potential for intramolecular charge transfer in the excited state, this compound is expected to exhibit positive solvatochromism, where the emission maximum shifts to longer wavelengths (red shift) with increasing solvent polarity. nih.gov This effect arises from the stabilization of the more polar excited state by polar solvent molecules.

Thermochromism is a reversible change in color with a change in temperature. For some anthracene derivatives, changes in temperature can affect the molecular conformation and intermolecular interactions, leading to a shift in the emission spectrum. vub.be For instance, a thermochromic response could be observed if the compound exists in different aggregation states at different temperatures, each with a distinct emission profile. Furthermore, the thermal dissociation of any potential photodimers of this compound would lead to a significant change in the optical properties of the material. rsc.org

Advanced Applications in Materials Science and Organic Electronics

Organic Light-Emitting Diodes (OLEDs) as Emitter or Host Components

Anthracene (B1667546) derivatives are widely employed in OLEDs, serving as either the light-emitting dopant or the host material in the emissive layer, prized for their high quantum yields and thermal stability. nih.gov The performance of these materials is heavily influenced by the nature of the substituents on the anthracene core. For instance, bulky side groups can enhance the efficiency of OLEDs. uludag.edu.tr In one study, new anthracene derivatives with electron-donating or withdrawing groups were synthesized, with the most promising molecule achieving an external quantum efficiency (EQE) of up to 7%. uludag.edu.trresearchgate.net Another approach involves creating dual-core structures, such as combining anthracene and pyrene, to produce deep-blue emitters with high photoluminescence quantum yields of up to 88%. nih.govrsc.org These findings suggest that the methanesulfonyl group in 9-[2-(Methanesulfonyl)ethenyl]anthracene , being an electron-withdrawing group, could lead to interesting and potentially useful electroluminescent properties.

Table 1: Performance of Selected Anthracene Derivatives in OLEDs

Anthracene Derivative Role Max. EQE (%) Emission Color CIE Coordinates Ref.
9,10-di(pyren-1-yl)anthracene (PyAnPy) Emitter 4.78 Deep-Blue (0.16, 0.10) rsc.org
1,1′-(2,6-di-tert-butylanthracene-9,10-diyl)dipyrene (PyTAnPy) Emitter 5.48 Deep-Blue (0.15, 0.06) rsc.org
Anthracene derivative with N(Ph)₂ group (8d) Emitter 7 Yellowish-Orange Not Specified uludag.edu.trresearchgate.net
2-(4-(10-(pyren-1-yl)anthracen-9-yl)phenyl)-4,5-diphenyloxazole (TPO-AP) Emitter 4.26 Deep-Blue Not Specified nih.gov

Note: This table presents data for structurally related anthracene derivatives to infer the potential of this compound.

Organic Field-Effect Transistors (OFETs) and Charge Carrier Mobility

The performance of OFETs is critically dependent on the charge carrier mobility of the organic semiconductor used. Anthracene derivatives have been extensively studied for this purpose due to their planar structure, which facilitates strong intermolecular interactions and efficient charge transport. rsc.org The introduction of different functional groups can significantly influence the charge mobility. For example, a study on the effect of heteroatoms on the charge mobility of anthracene derivatives highlighted how these modifications can alter the molecular packing and, consequently, the electronic properties. rsc.org Theoretical studies have also been employed to predict the charge transport properties of anthracene derivatives, with some, like 2,6-dipyridyl anthracene, showing a theoretically superior intrinsic mobility compared to the well-known 2,6-diphenyl anthracene (12.73 vs. 3.54 cm²/V·s). rsc.org The presence of the sulfonyl group in This compound could influence its packing in the solid state and its charge transport characteristics, making it a candidate for investigation in OFETs.

Table 2: Charge Carrier Mobility of Selected Anthracene Derivatives in OFETs

Anthracene Derivative Mobility (cm²/V·s) Transistor Type Ref.
2,6-diphenyl anthracene (2,6-DPA) 34 (high experimental) p-type rsc.org
2,6-dipyridyl anthracene (2,6-DPyA-b) 12.73 (theoretical) p-type rsc.org
9,10-bis((4-hexylphenyl)ethynyl)-2,6-bis(phenylethynyl)anthracene ~0.27 Not Specified nih.gov
Pentacene with PVDF-TrFE dielectric ~0.01 - 0.1 p-type researchgate.net

Note: This table includes data from various anthracene derivatives to provide context for the potential performance of this compound.

Organic Photovoltaics (OPVs) and Solar Energy Conversion Efficiency

In the field of solar energy, organic photovoltaics offer the advantages of low-cost fabrication and mechanical flexibility. researchgate.net The efficiency of OPVs is largely determined by the properties of the donor and acceptor materials in the active layer. Anthracene-based molecules and polymers have been explored as electron-donor materials in OPVs. researchgate.net The power conversion efficiency (PCE) of these devices is a key performance metric. For instance, a novel donor-acceptor type polymer incorporating thienylenevinylene and diketopyrrolopyrrole units achieved a PCE of 1.94%. nih.gov Another study on new semiconducting copolymers reported a PCE of 0.15%. researchgate.net More recent advancements with non-fullerene acceptors have pushed the PCEs of organic solar cells to over 18%. youtube.com The electronic properties of This compound , influenced by the methanesulfonyl group, could make it a suitable component in the photoactive layer of OPVs.

Table 3: Performance of Selected Organic Materials in OPVs

Donor/Acceptor System PCE (%) V_oc (V) J_sc (mA/cm²) FF Ref.
PETVTDPP:PC₇₁BM 1.94 Not Specified Not Specified Not Specified nih.gov
PHCPDTMBI with TiOx 0.15 0.39 1.14 0.34 researchgate.net
p-DMOP-PPV-co-MEH-PPV/C₆₀ ~0.11 -0.14 22 µA/cm² 0.22 researchgate.net
Fe₃O₄@Au@m-ABS in ETL 14.24 0.85 24.35 0.691 mdpi.com

Note: This table showcases the performance of various organic materials in OPVs to highlight the potential of new compounds like this compound.

Resistive Random-Access Memory (RRAM) Devices

Resistive random-access memory (RRAM) is a promising next-generation non-volatile memory technology. sciengine.com These devices operate by the electrical switching of a material between a high-resistance state (HRS) and a low-resistance state (LRS). nih.govacs.org Organic materials, including polymers containing anthracene moieties, have been investigated for their potential in RRAM applications. rsc.orgresearchgate.net For example, polyimides with anthracene units have demonstrated write-once-read-many-times (WORM) memory behavior with high ON/OFF ratios (up to 10⁶) and distinct threshold voltages. rsc.org The electrical properties of This compound , particularly its ability to stabilize charge-transfer states, could be beneficial for creating reliable resistive switching behavior.

Table 4: Resistive Switching Parameters of Anthracene-Based Polyimides

Polymer Memory Type ON/OFF Ratio Threshold Voltage (V) Device Yield (%) Ref.
6FDA-AMDA PI WORM up to 10⁶ 2.40 80 rsc.org

Note: This table presents data for anthracene-containing polymers to illustrate the potential of this compound in resistive memory applications.

Integration into Polymeric Materials and Thin Films for Functional Devices

The incorporation of functional molecules like This compound into polymeric materials and thin films is a key strategy for fabricating a wide range of electronic and optoelectronic devices. aps.org The properties of these thin films, such as their morphology, electronic structure, and stability, are crucial for device performance. nih.govaps.org For example, the thermal stability and molecular packing of 2,6-anthracene derivatives can be tuned by chemical modification, which in turn affects their performance in OTFTs. nih.gov The ability to form uniform and well-ordered thin films is a desirable characteristic for any new organic semiconductor. The methanesulfonyl group in This compound is expected to influence its intermolecular interactions and self-assembly behavior, which would be critical for its application in thin-film devices.

Photosensitizers and Photoinitiator Systems for Photopolymerization Processes

Photosensitizers are molecules that can absorb light and transfer the energy to another molecule, thereby initiating a chemical reaction. Anthracene derivatives are known to act as photosensitizers, particularly in photopolymerization processes. mdpi.com For example, they can be used to sensitize iodonium (B1229267) salts to initiate cationic, radical, and hybrid photopolymerization. The efficiency of a photosensitizer is often evaluated by its fluorescence quantum yield and its ability to induce DNA strand breaks in photodynamic therapy applications. nih.gov The extended π-system and the potential for efficient intersystem crossing in This compound suggest its promise as a photosensitizer for various light-induced chemical transformations.

Chemical Sensors and Fluorescent Probes for Specific Molecular Recognition

The inherent fluorescence of the anthracene core makes it an excellent building block for the design of chemical sensors and fluorescent probes. nih.govfrontiersin.orgbohrium.com These sensors operate by changing their fluorescence properties upon binding to a specific analyte. For example, anthracene-based probes have been developed for the sensitive and selective detection of metal ions like Hg²⁺, Cr³⁺, Zn²⁺, and Cu²⁺, as well as anions like HS⁻. nih.govfrontiersin.orgacs.orgmdpi.comresearchgate.net The detection limits of these probes can reach the nanomolar range. acs.orgacs.org An anthracene-based fluorescent probe for Cr³⁺, for instance, exhibited a "turn-on" fluorescence response with a detection limit of 0.4 μM. nih.gov The strategic placement of the methanesulfonyl and ethenyl groups in This compound could lead to selective interactions with specific analytes, making it a promising candidate for the development of new fluorescent sensors.

Table 5: Performance of Selected Anthracene-Based Fluorescent Probes

Probe Analyte Detection Limit Response Type Ref.
Anthracene-based thioacetal (Compound 2) Hg²⁺ 59 nM "Turn-on" fluorescence acs.org
Anthracene-based probe with thiophene Cr³⁺ 0.4 µM "Turn-on" fluorescence nih.gov
Au-Cu (1:3) nanoparticle-based sensor Anthracene 0.15 µM Voltammetric signal acs.org
Anthracene-based dithioacetal (AN-2S/AN-4S) Hg²⁺ 48 nM "Turn-off" and "Turn-on" mdpi.com

Note: This table highlights the capabilities of various anthracene derivatives as chemical sensors, suggesting the potential of this compound in this field.

Reactivity and Mechanistic Studies of 9 2 Methanesulfonyl Ethenyl Anthracene

Diels-Alder Reactions and [4+2] Cycloaddition Chemistry with Dienophiles

The anthracene (B1667546) framework is well-known for its ability to function as a diene in Diels-Alder or [4+2] cycloaddition reactions, reacting across the central 9 and 10 positions. tsijournals.comresearchgate.netorientjchem.orgmdpi.com This reactivity is a key feature in the chemistry of anthracene and its derivatives, providing a powerful method for constructing complex, six-membered ring systems. tsijournals.com In the case of 9-[2-(Methanesulfonyl)ethenyl]anthracene, the anthracene moiety serves as the 4π-electron component, readily engaging with various 2π-electron dienophiles.

The Diels-Alder reaction is a thermally allowed [4πs + 2πs] cycloaddition. researchgate.net The inherent aromaticity of the anthracene core means that it is less reactive than a non-aromatic diene, as the reaction involves the loss of resonance stabilization energy. mnstate.edu However, the reaction is still favorable and is a cornerstone for creating dihydro-9,10-ethanoanthracene scaffolds. chemrxiv.org

The substituent at the 9-position can influence the rate and regioselectivity of the cycloaddition. orientjchem.orgresearchgate.net While the ethenylsulfone group is primarily electron-withdrawing, its steric bulk and electronic effects can modulate the approach of the dienophile. Reactions with unsymmetrical dienophiles can theoretically yield ortho and meta regioisomers. For many 9-substituted anthracenes, the ortho isomer is the predominant product, although the outcome can be influenced by the specific dienophile and reaction conditions. orientjchem.org For instance, the reaction of 9-bromoanthracene (B49045) with phenyl vinyl sulfone was found to yield exclusively the meta isomer. researchgate.net

A variety of dienophiles can be employed in these reactions, including activated alkenes and alkynes. Electron-withdrawing groups on the dienophile generally accelerate the reaction rate. researchgate.net

Table 1: Representative Dienophiles for [4+2] Cycloaddition with Anthracene Derivatives This table is illustrative of dienophiles used with various anthracene derivatives and is predictive for this compound.

Dienophile Type Reference
N-Methylmaleimide Cyclic Alkene orientjchem.orggordon.edu
Maleic Anhydride Cyclic Alkene orientjchem.orgmnstate.edu
Dimethyl acetylenedicarboxylate (B1228247) (DMAD) Alkyne nih.gov
Acrylonitrile Alkene researchgate.netorientjchem.org
p-Benzoquinone Alkene orientjchem.orgresearchgate.net
Phenyl Vinyl Sulfone Alkene researchgate.net

Photoisomerization and Photodimerization Pathways of the Ethenylanthracene Core

The photochemical behavior of this compound is dominated by two primary pathways: photodimerization of the anthracene core and photoisomerization of the ethenyl double bond. Anthracene and its derivatives are known to undergo a [4+4] photodimerization upon irradiation with UV light (typically >300 nm). mdpi.comresearchgate.net This reaction involves the cycloaddition between the 9,10-positions of an excited-state anthracene and a ground-state anthracene molecule, forming a cage-like dimer. mdpi.comresearchgate.net For 9-substituted anthracenes, this dimerization can lead to head-to-head or head-to-tail isomers. researchgate.net The photodimerization is often reversible, with the monomer being regenerated upon irradiation with shorter wavelength UV light or by heating. researchgate.net

In addition to dimerization, the presence of the ethenyl bridge introduces the possibility of E/Z (trans/cis) photoisomerization. This is a common photoreaction for stilbene-like molecules, such as trans-9-(2-phenylethenyl)anthracene. rsc.orgresearchgate.net Irradiation can induce rotation around the carbon-carbon double bond, leading to a photostationary state composed of a mixture of both isomers. The specific ratio of E to Z isomers at this steady state depends on the excitation wavelength and the nature of the substituent.

For this compound, it is expected that irradiation would lead to a competition between [4+4] photodimerization at the anthracene core and E/Z isomerization at the ethenyl linker. The quantum yields of these competing pathways would be influenced by factors such as solvent, concentration, and the specific wavelength of light used.

Electrophilic Aromatic Substitution Reactions at the Anthracene Ring

Electrophilic aromatic substitution is a fundamental reaction of aromatic compounds. For the parent anthracene molecule, the 9 and 10 positions are the most reactive sites for electrophilic attack. quora.comquora.comlibretexts.org This is because the carbocation intermediate (σ-complex) formed by attack at these positions is the most stable, retaining two intact benzene (B151609) rings and their associated resonance energy. quora.com

In this compound, the 9-position is already occupied. The substituent itself, being an ethenyl sulfone, acts as a deactivating group due to the strong electron-withdrawing nature of the sulfone. This effect reduces the electron density of the entire anthracene ring system, making it less reactive towards electrophiles than unsubstituted anthracene. libretexts.org

Despite this deactivation, electrophilic substitution can still occur, with the most likely position for attack being the C-10 position. Substitution at C-10 would proceed through a resonance-stabilized intermediate analogous to that of unsubstituted anthracene. Other positions on the terminal rings (e.g., 1, 2, 4, 5, 8) are significantly less reactive. rsc.org Common electrophilic substitution reactions include nitration (using HNO₃/H₂SO₄) and sulfonation (using fuming H₂SO₄), which introduce -NO₂ and -SO₃H groups, respectively. masterorganicchemistry.comresearchgate.net The reaction conditions would likely need to be harsher than those required for benzene or naphthalene (B1677914) due to the deactivating effect of the substituent. libretexts.org

Nucleophilic Addition Reactions to the Activated Ethenyl Sulfone Moiety

The ethenyl sulfone group (-CH=CH-SO₂Me) in this compound is a potent Michael acceptor. The strongly electron-withdrawing methanesulfonyl group polarizes the carbon-carbon double bond, rendering the β-carbon (the carbon adjacent to the anthracene ring) highly electrophilic and susceptible to attack by nucleophiles. This conjugate addition, or Michael addition, is a key reaction pathway for this molecule. tandfonline.comscripps.edu

A wide array of nucleophiles can participate in this reaction. The diastereoselectivity of the addition can be dependent on the nature of the attacking nucleophile. nih.gov

Oxygen Nucleophiles : Alcohols, in the presence of a base, can add to form ether derivatives. tandfonline.com For example, methoxide (B1231860) adds to vinyl sulfones to give the corresponding β-methoxy sulfone. tandfonline.com Hydroperoxide anions are also effective nucleophiles. tandfonline.com

Nitrogen Nucleophiles : Amines readily add to vinyl sulfones to generate β-amino sulfones, which are analogues of biologically relevant amino sugars. nih.gov

Sulfur Nucleophiles : Thiols are particularly reactive "soft" nucleophiles that add rapidly to vinyl sulfones, often in a highly selective manner. rsc.org

Carbon Nucleophiles : "Hard" carbon nucleophiles, such as organolithium reagents, and "soft" carbon nucleophiles, like enolates and organocuprates, can be used to form new carbon-carbon bonds at the β-position. scripps.edunih.gov

The high reactivity and selectivity of the thiol-Michael addition to vinyl sulfones have led to its classification as a "click reaction" under certain conditions. rsc.orgrsc.org

Table 2: Representative Nucleophilic Additions to the Vinyl Sulfone Moiety This table outlines the expected products from the reaction of this compound with various classes of nucleophiles.

Nucleophile Class Example Nucleophile Product Type Reference
Oxygen-based Methoxide (MeO⁻) β-alkoxy sulfone tandfonline.com
Nitrogen-based Amines (R₂NH) β-amino sulfone nih.gov
Sulfur-based Thiols (RSH) β-thioether sulfone rsc.org
Carbon-based (soft) Malonate Esters β-alkylated sulfone nih.gov
Carbon-based (hard) Organolithium (RLi) β-alkylated sulfone scripps.edu

Cyclization Reactions and Intramolecular Rearrangements

The structure of this compound allows for the possibility of intramolecular cyclization reactions, provided a suitable interacting functional group is present or introduced. For example, a well-documented reaction involves the Diels-Alder cycloaddition of 9-anthracenemethanol (B72535) with dimethylacetylene dicarboxylate (DMAD). The initial adduct undergoes a subsequent intramolecular cyclization (lactonization) between the hydroxymethyl group at the 9-position and the adjacent ester group from the dienophile. This serves as a model for how a functional group on a substituent attached to the 9-position can react with a moiety introduced via cycloaddition.

Another potential pathway involves the ethenyl sulfone unit. Under specific conditions, such as those involving radical or transition-metal catalysis, the ethenyl bridge could participate in cyclization reactions with one of the terminal aromatic rings of the anthracene core. Acid-catalyzed cyclization-aromatization sequences are also known for related systems, where an electron-rich aryl ring can attack an imine or other electrophilic group, ultimately leading to a new polycyclic aromatic structure. nih.gov While specific intramolecular rearrangements of this compound are not extensively documented, its constituent parts suggest that such transformations are synthetically plausible under appropriate thermal, photochemical, or catalytic conditions.

Supramolecular Chemistry and Self Assembly of 9 2 Methanesulfonyl Ethenyl Anthracene

Design and Synthesis of Covalent Organic Frameworks (COFs) Utilizing Anthracene (B1667546) Building Blocks

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with ordered structures, formed through the polymerization of organic building blocks. The incorporation of anthracene moieties into COF structures has been shown to enhance their functionality, particularly in areas like photocatalysis and gas storage.

While the specific use of 9-[2-(Methanesulfonyl)ethenyl]anthracene in COF synthesis has not been reported, the general principles of using anthracene derivatives as building blocks are well-established. For instance, the introduction of an anthracene moiety into a 2D COF has been demonstrated to extend the visible light absorption range and improve the separation of photogenerated electron-hole pairs, thereby boosting photocatalytic activity. rsc.org One such example is an anthracene-based COF (AND–TAPT), which has shown superior performance in amine oxidative coupling and selective sulfide (B99878) oxidation. rsc.org

Another strategy involves the use of 9,10-dicyanoanthracene (B74266) to create porous covalent triazine frameworks (An-CTFs). These materials exhibit high specific surface areas and have shown promise for applications in supercapacitors and carbon dioxide adsorption. The synthesis typically involves an ionothermal reaction of the dicyanoanthracene precursor.

The synthesis of a hypothetical COF incorporating this compound would likely first require the synthesis of the monomer itself. A plausible synthetic route could involve a Wittig or Horner-Wadsworth-Emmons reaction between 9-anthraldehyde (B167246) and a suitable phosphonate (B1237965) or phosphonium (B103445) ylide bearing the methanesulfonyl group. 9-Anthraldehyde is readily prepared from anthracene through methods like the Vilsmeier-Haack reaction. orgsyn.org The subsequent polymerization to form a COF would depend on the introduction of suitable reactive groups on the anthracene core or the ethenyl substituent, allowing for covalent bond formation with other monomers.

The table below summarizes key properties of some reported anthracene-based COFs, illustrating the potential of this class of materials.

COF NameMonomersLinkageKey PropertiesPotential Applications
AND–TAPT Anthracene-based diamine, TAPTImineExtended visible light absorption, efficient charge separationWhite-light photocatalysis
An-CTFs 9,10-DicyanoanthraceneTriazineHigh surface area (406–751 m²/g), high capacitance (589 F/g)Supercapacitors, CO₂ uptake

Self-Assembly Strategies for Ordered Nano- and Microstructures

The formation of ordered nano- and microstructures from molecular building blocks is a cornerstone of materials science. For this compound, several strategies could be envisioned to promote its self-assembly into well-defined architectures.

Solution-Phase Self-Assembly: By carefully selecting the solvent and controlling parameters such as concentration and temperature, it should be possible to induce the self-assembly of the molecule in solution. The interplay of the non-covalent interactions discussed above would dictate the morphology of the resulting aggregates, which could range from nanofibers to vesicles or other complex structures. The introduction of the sulfonyl group, with its potential for hydrogen bonding, could lead to more defined and robust assemblies compared to simple alkyl-substituted anthracenes.

Surface-Assisted Self-Assembly: The deposition of the molecule onto a solid substrate can provide a template for the formation of highly ordered two-dimensional structures. Techniques such as drop-casting, spin-coating, or vapor deposition could be employed. The interactions between the molecule and the substrate surface would play a crucial role in the resulting molecular arrangement.

Crystal Engineering: The rational design of crystalline materials with desired structures and properties is known as crystal engineering. By understanding the preferred non-covalent interactions of this compound, it would be possible to predict and control its crystal packing. The strong directionality of potential C-H···O hydrogen bonds, coupled with the shape-directing influence of the anthracene core, could be leveraged to create specific crystal symmetries and morphologies.

While experimental data on the self-assembly of this compound is not yet available, the rich chemistry of anthracene derivatives and the predictable nature of non-covalent interactions provide a strong foundation for future investigations into the supramolecular behavior of this intriguing compound.

Outlook and Future Research Directions

Development of Next-Generation Highly Efficient and Tunable Derivatives

The development of next-generation derivatives of 9-[2-(Methanesulfonyl)ethenyl]anthracene could lead to materials with highly tailored and enhanced properties. The parent molecule's structure offers several sites for chemical modification. For instance, substitution on the anthracene (B1667546) ring or modification of the sulfonyl group could significantly impact the electronic and steric properties of the molecule.

Future research could focus on:

Systematic Functionalization: Introducing various electron-donating or electron-withdrawing groups at different positions of the anthracene core to systematically tune the HOMO and LUMO energy levels. This would allow for precise control over the absorption and emission characteristics.

Modulation of the Ethenyl Linker: Investigating the effects of altering the length and rigidity of the conjugated bridge between the anthracene and the methanesulfonyl group. This could influence intramolecular charge transfer (ICT) characteristics and, consequently, the photophysical behavior.

Supramolecular Engineering: Designing derivatives capable of self-assembly into well-defined nanostructures. This could be achieved by incorporating recognition motifs, such as hydrogen bonding sites or long alkyl chains, to control intermolecular interactions and solid-state packing, which are crucial for applications in organic electronics.

A comparative study of the photophysical and electrochemical properties of these new derivatives would be essential to establish structure-property relationships, providing a roadmap for the rational design of materials with desired functionalities.

Exploration of Unconventional Photophysical Phenomena

The unique electronic push-pull nature of this compound, with the electron-rich anthracene and the electron-poor methanesulfonyl group, makes it a prime candidate for exhibiting a range of interesting and potentially unconventional photophysical phenomena.

Future investigations could delve into:

Intramolecular Charge Transfer (ICT) and Solvatochromism: A detailed study of the ICT character of the excited state in various solvents of differing polarity could reveal strong solvatochromic behavior, where the emission color changes with the solvent environment. This is a key property for developing sensitive environmental sensors.

Aggregation-Induced Emission (AIE): While many anthracene derivatives suffer from aggregation-caused quenching (ACQ) in the solid state, the steric bulk and twisted conformation potentially introduced by the methanesulfonyl ethenyl group might lead to Aggregation-Induced Emission (AIE). This phenomenon, where non-emissive molecules become highly luminescent upon aggregation, is highly desirable for applications in solid-state lighting and bio-imaging.

Mechanofluorochromism: Investigating the response of the material's fluorescence to mechanical stimuli such as grinding or shearing. mdpi.com Changes in the solid-state packing due to mechanical force could lead to distinct changes in emission color, a property useful for developing stress sensors and security inks.

Triplet State Engineering: The presence of the sulfur atom in the methanesulfonyl group could enhance intersystem crossing (ISC) from the singlet to the triplet excited state. This could open up possibilities for applications in photodynamic therapy or as sensitizers in triplet-triplet annihilation upconversion systems.

Integration into Hybrid Organic-Inorganic Materials for Synergistic Properties

The creation of hybrid materials by combining this compound or its derivatives with inorganic nanomaterials could lead to novel functionalities arising from the synergistic interplay between the two components. colab.wsrsc.org

Potential research directions include:

Quantum Dot and Plasmonic Nanoparticle Hybrids: Coupling the anthracene derivative to semiconductor quantum dots (QDs) or metallic nanoparticles (e.g., gold or silver). This could lead to efficient energy transfer (FRET) or charge transfer processes, enhancing the photoluminescence quantum yield or enabling novel photocatalytic applications. The interaction with plasmonic nanoparticles could also lead to enhanced absorption and emission through surface plasmon resonance effects.

Metal-Organic Frameworks (MOFs): Using functionalized derivatives of this compound as organic linkers for the synthesis of new Metal-Organic Frameworks (MOFs). orgsyn.org The resulting MOFs could exhibit interesting gas sorption properties, guest-dependent luminescence, or catalytic activity, with the properties being tunable by both the inorganic node and the organic linker.

Hybrid Perovskite Interfaces: Incorporating a layer of the anthracene derivative at the interface in perovskite solar cells. The electron-withdrawing nature of the methanesulfonyl group could facilitate electron extraction or act as a passivating layer, potentially improving the efficiency and stability of the devices.

Advanced In-Silico Modeling for Predictive Materials Design

Computational modeling will be a crucial tool for accelerating the discovery and optimization of materials based on this compound.

Future computational efforts should focus on:

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations: These methods can be used to predict the ground and excited-state electronic structures, HOMO-LUMO energy levels, absorption and emission spectra, and charge distribution of the parent molecule and its derivatives. This allows for a virtual screening of a large number of potential candidates before their synthesis.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics, self-assembly behavior, and solid-state packing of these molecules. This is particularly important for understanding and predicting properties like AIE and mechanofluorochromism.

Quantum Mechanics/Molecular Mechanics (QM/MM) Modeling: For hybrid organic-inorganic systems, QM/MM methods can be employed to model the interface between the anthracene derivative and the inorganic component, providing a detailed understanding of the electronic interactions and energy/charge transfer processes at the nanoscale.

Scalable and Sustainable Synthetic Methodologies for Industrial Relevance

For any new material to have a real-world impact, its synthesis must be scalable, cost-effective, and environmentally friendly. While initial laboratory-scale syntheses are important for proof-of-concept, future research must address the challenges of large-scale production.

Key areas for investigation include:

Flow Chemistry Approaches: Transitioning from traditional batch synthesis to continuous flow processes. Flow chemistry offers numerous advantages, including better control over reaction parameters, improved safety, and easier scalability.

Green Chemistry Principles: Designing synthetic routes that utilize less hazardous solvents, minimize the number of synthetic steps, and generate less waste. Exploring the use of renewable starting materials and energy-efficient reaction conditions will be crucial for long-term industrial viability.

By systematically pursuing these research directions, the scientific community can unlock the potential of this compound and its derivatives, paving the way for a new class of advanced functional materials with a wide range of applications.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 9-[2-(Methanesulfonyl)ethenyl]anthracene, and how do reaction conditions impact yield?

The Wittig reaction is a primary method, utilizing benzyltriphenylphosphonium chloride and aldehyde precursors. Key factors include solvent choice (e.g., dichloromethane), stoichiometric ratios, and temperature control to minimize side reactions. Post-synthesis purification via column chromatography is critical for isolating the trans-isomer .

Q. Which spectroscopic techniques are optimal for structural confirmation and purity assessment of this compound?

  • NMR : Proton and carbon NMR identify substituent positions and confirm stereochemistry (e.g., trans-configuration via coupling constants).
  • HPLC : Quantifies purity (>98% required for reproducibility in photopolymerization studies) .
  • UV-Vis Spectroscopy : Determines molar extinction coefficients (e.g., ε ≈ 11,276 dm³mol⁻¹cm⁻¹ at 365 nm for related derivatives) and absorption maxima .

Q. What photophysical properties make this compound suitable for photoinitiating systems?

The methanesulfonyl group enhances electron-withdrawing capacity, lowering oxidation potentials (~998 mV) and extending absorption into visible wavelengths (up to 460 nm). This improves compatibility with long-wavelength light sources (e.g., 405–420 nm diodes) .

Advanced Research Questions

Q. How can researchers optimize photoinitiation efficiency in multi-material resins using this compound?

  • Wavelength Selection : Match absorption peaks (e.g., 365 nm vs. 405 nm) to light sources for maximum energy transfer .
  • Co-Initiator Synergy : Pair with hydrogen donors (e.g., tertiary amines) to enhance radical generation.
  • Kinetic Analysis : Monitor induction times and polymerization rates via real-time FTIR or photorheology to refine formulations .

Q. What experimental strategies address contradictions in reported molar extinction coefficients for this compound?

  • Solvent Effects : Standardize solvents (e.g., acetonitrile vs. toluene) to minimize polarity-driven spectral shifts.
  • Instrument Calibration : Use certified reference materials (e.g., potassium dichromate) to validate spectrophotometer accuracy.
  • Replicate Studies : Compare data across independent labs to identify systematic errors .

Q. How does the methanesulfonyl substituent influence electronic structure compared to electron-donating groups (e.g., –SCH₃)?

  • Computational Modeling : Density Functional Theory (DFT) calculations reveal reduced HOMO-LUMO gaps due to electron withdrawal, increasing charge-transfer efficiency.
  • Electrochemical Analysis : Cyclic voltammetry confirms lower oxidation potentials (~1.0 V vs. SCE) compared to –SCH₃ derivatives (~0.8 V), impacting radical generation kinetics .

Q. What approaches mitigate stability challenges during high-intensity photopolymerization?

  • Oxygen Scavenging : Use inert atmospheres (N₂ or Ar) to prevent peroxide formation.
  • Thermal Management : Monitor exothermic reactions with differential scanning calorimetry (DSC) to avoid thermal degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.